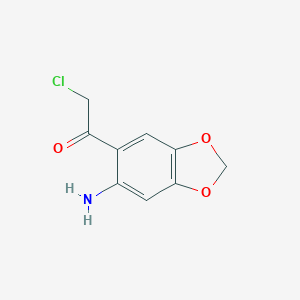
1-(6-AMINO-1,3-BENZODIOXOL-5-YL)-2-CHLORO-ETHANONE
Descripción general
Descripción
2’-Amino-2-chloro-4’,5’-(methylenedioxy)acetophenone is an organic compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Métodos De Preparación
The synthesis of 2’-Amino-2-chloro-4’,5’-(methylenedioxy)acetophenone involves several steps. One common method starts with 2’-acetylamino-4’,5’-methylenedioxy-2-chloroacetophenone. The procedure involves dissolving this compound in ethanol and adding concentrated hydrochloric acid dropwise at a low temperature. The reaction mixture is then heated at reflux for about an hour, followed by neutralization with sodium hydroxide and extraction with ethyl acetate. The organic layer is dried and concentrated to yield the desired product.
Análisis De Reacciones Químicas
2’-Amino-2-chloro-4’,5’-(methylenedioxy)acetophenone can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Medicine: Research involving potential therapeutic applications, such as drug development, may utilize this compound.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2’-Amino-2-chloro-4’,5’-(methylenedioxy)acetophenone involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds or participate in electrostatic interactions with enzymes or receptors, affecting their activity. The methylenedioxy group can also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar compounds to 2’-Amino-2-chloro-4’,5’-(methylenedioxy)acetophenone include:
2’-Amino-4’,5’-(methylenedioxy)acetophenone: Lacks the chloro group, which may affect its reactivity and interaction with molecular targets.
2’-Chloro-4’,5’-(methylenedioxy)acetophenone: Lacks the amino group, which may influence its chemical properties and applications.
4’,5’-(Methylenedioxy)acetophenone: Lacks both the amino and chloro groups, making it less reactive in certain types of chemical reactions.
Propiedades
Número CAS |
149809-26-7 |
|---|---|
Fórmula molecular |
C9H8ClNO3 |
Peso molecular |
213.62 g/mol |
Nombre IUPAC |
1-(6-amino-1,3-benzodioxol-5-yl)-2-chloroethanone |
InChI |
InChI=1S/C9H8ClNO3/c10-3-7(12)5-1-8-9(2-6(5)11)14-4-13-8/h1-2H,3-4,11H2 |
Clave InChI |
PRSCCOTYRGOTJG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)CCl)N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)C(=O)CCl)N |
Sinónimos |
Ethanone, 1-(6-amino-1,3-benzodioxol-5-yl)-2-chloro- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














